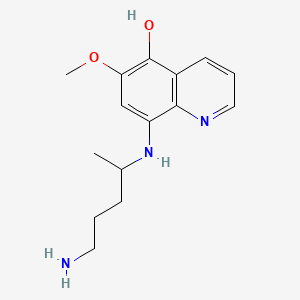

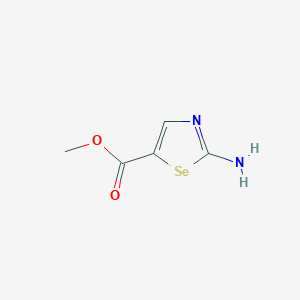

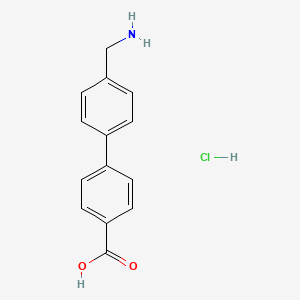

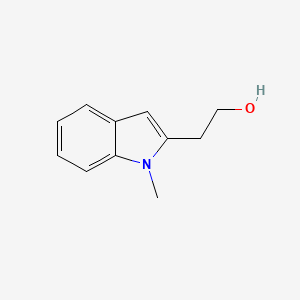

![molecular formula C8H13NO B3273020 1-Azabicyclo[2.2.2]octane-2-carbaldehyde CAS No. 5778-97-2](/img/structure/B3273020.png)

1-Azabicyclo[2.2.2]octane-2-carbaldehyde

Übersicht

Beschreibung

1-Azabicyclo[2.2.2]octane-2-carbaldehyde, also known by other names such as 1,4-ethanopiperidine, quinuclidine, and 1,4-ethylenepiperidine, is a bicyclic organic compound with the molecular formula C₇H₁₃N and a molar mass of 111.188 g/mol . It belongs to the class of azabicyclo compounds , characterized by their unique ring structures containing nitrogen atoms.

Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , which allows the efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction can be further functionalized to create a diverse library of bridged aza-bicyclic structures.

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring system with a nitrogen atom. The compound’s chemical formula is C₇H₁₃N , and it exhibits interesting stereochemistry due to its bridged ring system .

Chemical Reactions Analysis

- Aminoacyloxylation : As mentioned earlier, this reaction allows the introduction of functional groups onto the bicyclic scaffold .

- Enantioselective Synthesis : Researchers have explored stereoselective methods to prepare this basic structure, especially focusing on the 8-azabicyclo[3.2.1]octane scaffold .

Physical And Chemical Properties Analysis

This compound exhibits thermophysical properties such as density, viscosity, enthalpy, and heat capacity. These properties are critically evaluated and available in databases like the NIST/TRC Web Thermo Tables .

Wissenschaftliche Forschungsanwendungen

Catalytic Construction of Azabicycles

1-Azabicyclo[2.2.2]octane-2-carbaldehyde plays a crucial role in the expedient catalytic construction of various azabicycles. This process typically involves rhodium-catalyzed intramolecular cyclopropanation, which is a key step for achieving complete stereo specificity and high yields (Pan et al., 2015).

Synthesis of Enantiomerenreine Bicyclic Pyrrolidin-Derivatives

This compound has been used in the synthesis of enantiomerenreine bicyclic pyrrolidin-derivatives. These derivatives serve as efficient chiral auxiliaries in various types of chemical reactions, such as Michael-type reactions (Martens & Lübben, 1991).

Structural Analysis

This compound is essential in the synthesis and structural analysis of certain compounds. This includes studies involving X-ray diffraction to determine molecular conformations and structural properties (Sonar et al., 2006).

Synthesis of Constrained Pipecolic Acid Analogues

It's instrumental in the synthesis of constrained pipecolic acid analogues. These analogues are significant in various biochemical and pharmacological research due to their structural uniqueness (Radchenko et al., 2009).

Use in Catalytic Reactions

The compound has been employed as a catalyst in certain chemical reactions, facilitating efficient and high-yield outcomes. This includes its use in one-pot, multi-component condensation reactions in different chemical syntheses (Azizian et al., 2012).

Applications in Molecular Spectroscopy

It has applications in molecular spectroscopy, particularly in the analysis of α-hydroxyesters and other compounds derived from it. This involves using techniques like IR and NMR spectroscopy for the study of molecular structures (Arias-Pérez et al., 2003).

Enantioselective Addition to Aldehydes

The compound is used in the enantioselective addition of diethylzinc to aldehydes, a process significant in producing chiral secondary alcohols with high optical yields. This application is crucial in the synthesis of various pharmacologically active compounds (Wallbaum & Martens, 1993).

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-6-8-5-7-1-3-9(8)4-2-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPMYRPVLJNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-](/img/structure/B3272949.png)